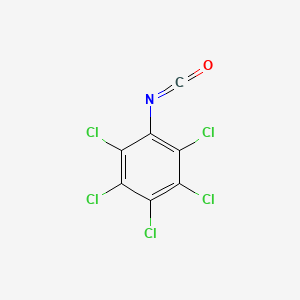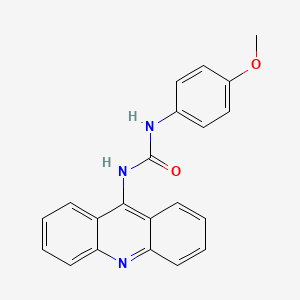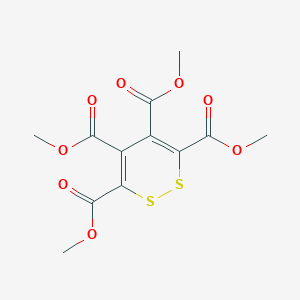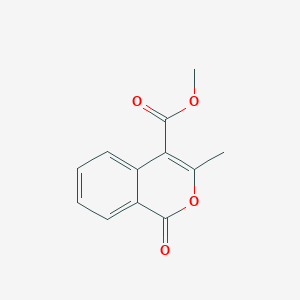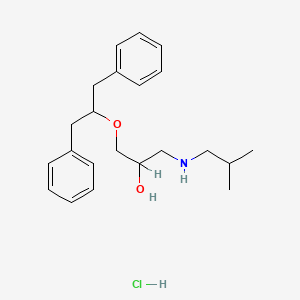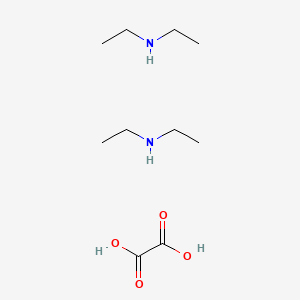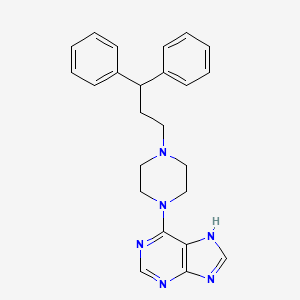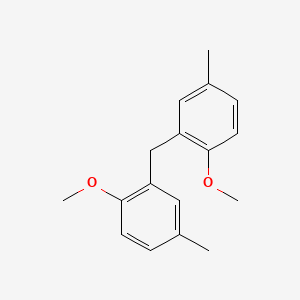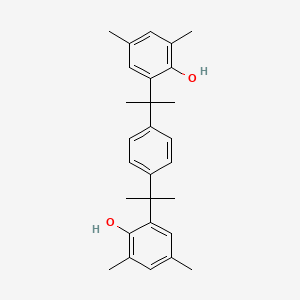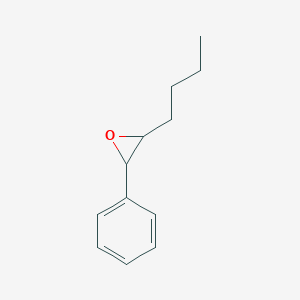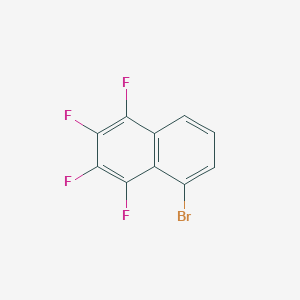
5-Bromo-1,2,3,4-tetrafluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3,4-tetrafluoronaphthalene is an organic compound with the molecular formula C10H3BrF4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrafluoronaphthalene typically involves the bromination and fluorination of naphthalene derivatives. One common method is the direct bromination of 1,2,3,4-tetrafluoronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2,3,4-tetrafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3,4-tetrafluoronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3,4-tetrafluoronaphthalene involves its interaction with various molecular targets. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and interaction with biological targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,3,4,5-tetrafluorobenzene: Similar in structure but lacks the naphthalene ring, leading to different chemical properties.
1,2,3,4-Tetrafluoronaphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
5-Bromo-1,2,3,4-tetrafluoronaphthalene is unique due to the combination of bromine and multiple fluorine atoms on a naphthalene ring. This unique structure imparts distinct electronic properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
31322-32-4 |
|---|---|
Molekularformel |
C10H3BrF4 |
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
5-bromo-1,2,3,4-tetrafluoronaphthalene |
InChI |
InChI=1S/C10H3BrF4/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H |
InChI-Schlüssel |
OPMDOEGJCIISNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)

